molecular formula C13H12ClN3 B14912635 n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline

n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline

Cat. No.: B14912635
M. Wt: 245.71 g/mol
InChI Key: AJHXFLPTHQBNFL-UHFFFAOYSA-N
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Description

N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is a chemical compound with a complex structure that includes an imidazole ring, a chloro substituent, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The ethynyl group can participate in covalent bonding with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylnorleucinamide hydrochloride
  • (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol

Uniqueness

N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-ethynylaniline

InChI

InChI=1S/C13H12ClN3/c1-3-10-5-4-6-11(7-10)15-9-13-16-8-12(14)17(13)2/h1,4-8,15H,9H2,2H3

InChI Key

AJHXFLPTHQBNFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CNC2=CC=CC(=C2)C#C)Cl

Origin of Product

United States

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